molecular formula C8H10BrClFN B6159049 2-(2-bromo-5-fluorophenyl)ethan-1-amine hydrochloride CAS No. 1445891-04-2

2-(2-bromo-5-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B6159049
CAS No.: 1445891-04-2
M. Wt: 254.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-5-fluorophenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C8H9BrFN·HCl. It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is often used in chemical research and synthesis due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromo-5-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-fluoroacetophenone, undergoes bromination to introduce the bromine atom at the ortho position relative to the fluorine atom.

    Reduction: The resulting 2-bromo-5-fluoroacetophenone is then reduced to 2-(2-bromo-5-fluorophenyl)ethanol using a reducing agent such as sodium borohydride.

    Amination: The alcohol group is converted to an amine group through a substitution reaction with ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring make the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Secondary amines or alcohols.

Scientific Research Applications

2-(2-Bromo-5-fluorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-5-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity. The compound may act as an agonist or antagonist, modulating the activity of its target pathways.

Comparison with Similar Compounds

  • 2-(5-Bromo-2-fluorophenyl)ethan-1-amine
  • 1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride
  • 2-(3-Bromo-5-fluorophenyl)ethan-1-amine hydrochloride

Comparison:

  • Structural Differences: The position of the bromine and fluorine atoms on the phenyl ring can significantly affect the compound’s reactivity and properties.
  • Reactivity: The electronic effects of the substituents influence the compound’s behavior in chemical reactions.
  • Applications: While similar compounds may have overlapping applications, their unique structures can make them more suitable for specific research or industrial purposes.

Properties

CAS No.

1445891-04-2

Molecular Formula

C8H10BrClFN

Molecular Weight

254.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.